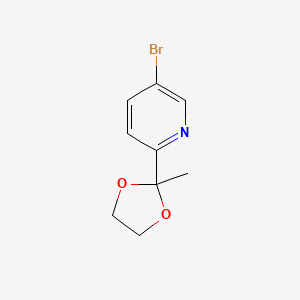

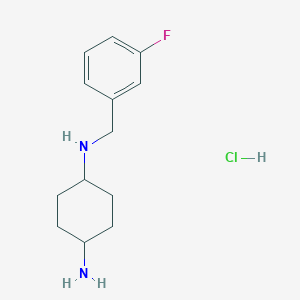

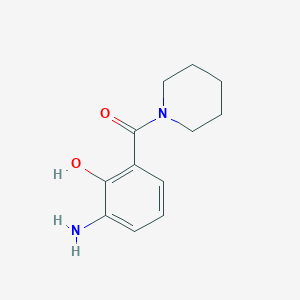

![molecular formula C29H25NO2 B1507388 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate CAS No. 152636-45-8](/img/structure/B1507388.png)

4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate

Vue d'ensemble

Description

The compound “4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-yl acrylate” is also known as 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl . It is widely used as a sky-blue fluorescent emitter in OLED devices and as a blue dopant for white TADF-OLED devices .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It appears as a light yellow to amber to dark green powder or crystal . The molecular formula is C56H48N2, and the molecular weight is 749.01 .Applications De Recherche Scientifique

Antimicrobial Applications and Drug Releasing Studies

A study on quinoline-based polymeric drugs, which share structural similarities with "4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate," highlights the synthesis, characterization, antimicrobial activities, and drug-releasing capabilities of these materials. The polymers demonstrated significant antimicrobial activity, particularly against gram-negative bacteria, and showed a controlled drug release rate dependent on various factors like pH and temperature (Uma et al., 2015).

Surface Modification and Adhesion Layers

Research on the electrostatic adsorption of anionic polyelectrolytes on gold surfaces explored the use of 4-(dimethylamino)pyridine, a compound related to "this compound." This study provides insights into the formation of adhesion layers for subsequent layers of polyelectrolytes, demonstrating the potential of such compounds in creating functionalized surfaces with specific chemical properties (Gandubert & Lennox, 2006).

Organic Electronic Materials

Another study focused on the development of a TEMPO-substituted polyacrylamide, which, like "this compound," is an acrylate-based polymer. This material was used as a new cathode material in an organic rechargeable device, demonstrating the utility of acrylate-based polymers in organic electronics. The device showed excellent charging and discharging cycles and a high charging rate, indicating the potential of such materials in energy storage applications (Koshika et al., 2010).

Photopolymerization and 3D/4D Printing Applications

The exploration of natural dyes based on the chalcone scaffold for photoinitiating systems in photopolymerization reveals the broader applicability of acrylate-based compounds in advanced manufacturing techniques. This research underlines the efficiency of these dyes in initiating free radical and cationic polymerization, with applications in 3D and 4D printing, showcasing the adaptability of acrylate derivatives in cutting-edge fabrication technologies (Chen et al., 2021).

Functional Polyacrylates via Transesterification

The synthesis of functional polyacrylates through the transesterification of poly(pentafluorophenyl acrylate) demonstrates a multifaceted synthetic route. This approach allows for the creation of polymers with diverse functionalities, including clickable polymers and zwitterionic polymers, indicating the versatility of acrylate-based monomers in synthesizing materials with tailored chemical functionalities (Das & Théato, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO2/c1-4-29(31)32-28-19-11-24(12-20-28)23-9-17-27(18-10-23)30(25-13-5-21(2)6-14-25)26-15-7-22(3)8-16-26/h4-20H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQVLJZUACQOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

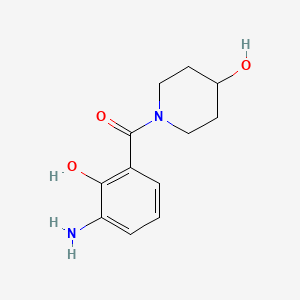

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

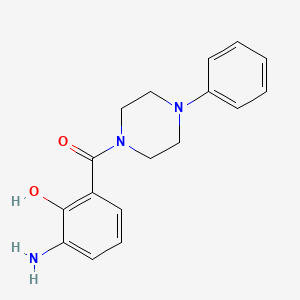

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)